Acetildenafil

Descripción

Propiedades

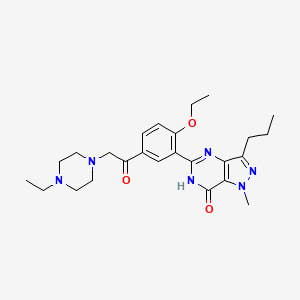

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232178 | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831217-01-7 | |

| Record name | Acetildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetildenafil: A Technical Overview for Researchers

IUPAC Name: 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one[1]

CAS Number: 831217-01-7

Executive Summary

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally analogous to sildenafil, the active ingredient in Viagra®.[1][2] It functions as a phosphodiesterase type 5 (PDE5) inhibitor, the same mechanism of action as sildenafil.[1][3] This compound has been identified as an undeclared ingredient in various "herbal" aphrodisiac products marketed for erectile dysfunction.[1] Notably, the physiological, toxicological, and pharmacological properties of Acetildenafil have not been extensively elucidated, and it has not undergone formal safety and efficacy testing in humans or animals.[1][4] This document provides a technical overview of Acetildenafil, including its chemical identifiers, mechanism of action, and relevant experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | [1] |

| CAS Number | 831217-01-7 | |

| Molecular Formula | C₂₅H₃₄N₆O₃ | |

| Molecular Weight | 466.58 g/mol | [5] |

Mechanism of Action: PDE5 Inhibition

Acetildenafil is an inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1][3] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature. The mechanism of action for PDE5 inhibitors is well-established and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates the enzyme guanylate cyclase. Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.

The action of cGMP is terminated by its degradation by PDE5. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This amplification of the NO/cGMP pathway leads to a more pronounced and sustained smooth muscle relaxation and, consequently, an enhanced erectile response to sexual stimulation.

Signaling Pathway

Caption: Mechanism of action of Acetildenafil via PDE5 inhibition.

Quantitative Data

To date, there is a lack of publicly available, peer-reviewed data on the specific inhibitory potency (e.g., IC₅₀) of Acetildenafil against PDE5. However, for the parent compound, sildenafil, the IC₅₀ value for PDE5 has been reported to be in the low nanomolar range. One study reported an IC₅₀ value of approximately 3.4 nM for sildenafil against partially purified PDE5 from rat main pulmonary artery.[6] It is presumed that Acetildenafil exhibits similar potent inhibitory activity.

| Compound | Target | IC₅₀ | Source |

| Sildenafil | PDE5 | ~3.4 nM | [6] |

| Acetildenafil | PDE5 | Not Reported |

Experimental Protocols

In Vitro PDE5 Inhibition Assay (A General Protocol)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like Acetildenafil against the PDE5 enzyme. This protocol is based on commonly used fluorescence polarization (FP) assays.

Objective: To determine the IC₅₀ value of Acetildenafil for the PDE5 enzyme.

Materials:

-

Recombinant human PDE5A1 enzyme

-

cGMP substrate

-

GMP antibody (or other detection reagent)

-

Fluorescently labeled GMP tracer

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

-

Acetildenafil (dissolved in DMSO)

-

Sildenafil (as a positive control)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Acetildenafil in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., from micromolar to picomolar).

-

Assay Reaction:

-

Add the assay buffer to the wells of the 384-well plate.

-

Add the Acetildenafil dilutions or control (DMSO for no inhibition, sildenafil for positive control) to the respective wells.

-

Add the PDE5 enzyme to all wells except for the negative control wells.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Stop the enzymatic reaction (the method will depend on the specific assay kit).

-

Add the GMP antibody and the fluorescently labeled GMP tracer to the wells.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody-GMP/tracer binding.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader. A high FP value indicates that the fluorescent tracer is bound to the antibody (low enzymatic activity), while a low FP value indicates that the tracer has been displaced by the GMP produced by the enzyme (high enzymatic activity).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Acetildenafil relative to the controls.

-

Plot the percent inhibition against the logarithm of the Acetildenafil concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of Acetildenafil that inhibits 50% of the PDE5 activity).

-

Experimental Workflow

Caption: Workflow for in vitro determination of Acetildenafil's IC50.

Conclusion

Acetildenafil is a sildenafil analog that acts as a PDE5 inhibitor. While its presence in adulterated products is a public health concern, it also represents a molecule of interest for research in pharmacology and drug development. The lack of comprehensive public data on its potency and safety underscores the need for further scientific investigation. The protocols and information provided herein offer a foundational guide for researchers to study Acetildenafil and similar compounds.

References

- 1. Acetildenafil - Wikipedia [en.wikipedia.org]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]

- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Nomenclature and Core Characteristics of Hongdenafil and Acetildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the emergence of structural analogs to approved drugs such as sildenafil presents a continuous challenge for regulatory bodies and a point of interest for researchers. This technical guide provides a detailed examination of Hongdenafil and Acetildenafil, two names for the same synthetic compound, which has been identified as an analog of sildenafil.[1][2] This document aims to clarify the nomenclature, delineate the structural and chemical properties, and discuss the pharmacological context of this compound for an audience of researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

It is crucial to establish that "Hongdenafil" and "Acetildenafil" are synonymous terms for the same chemical entity.[3] The compound is a synthetic structural analog of sildenafil, a well-established PDE5 inhibitor. The primary distinguishing feature of Acetildenafil is the substitution of the sulfonyl group present in sildenafil with an acetyl group.[3]

Chemical Structure and Properties

The key chemical identifiers and properties of Acetildenafil are summarized in the table below. For comparative purposes, the corresponding information for Sildenafil is also provided.

| Property | Acetildenafil / Hongdenafil | Sildenafil |

| IUPAC Name | 5-[2-Ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1] | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Chemical Formula | C25H34N6O3[1] | C22H30N6O4S |

| Molecular Weight | 466.58 g/mol [1] | 474.58 g/mol |

| CAS Number | 831217-01-7[1] | 139755-83-2 |

| Key Structural Difference | Acetyl group (-C(O)CH3) | Sulfonyl group (-SO2) |

Pharmacological Profile: PDE5 Inhibition

Acetildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] PDE5 is an enzyme that plays a crucial role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, Acetildenafil, like sildenafil, prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, which is the physiological basis for its use in erectile dysfunction.[4]

Quantitative Potency (IC50)

A thorough review of the scientific literature did not yield a specific, peer-reviewed IC50 value for the inhibition of PDE5 by Acetildenafil. While some non-scientific sources suggest it may be more potent than sildenafil, this claim is not substantiated by robust experimental data in the available scientific literature.[5] For reference, the reported IC50 values for sildenafil's inhibition of PDE5 typically range from 3.5 nM to 8.5 nM.[6][7] The lack of a definitive IC50 value for Acetildenafil represents a significant knowledge gap and a critical area for future research.

Signaling Pathway of PDE5 Inhibition

The mechanism of action of PDE5 inhibitors involves the nitric oxide (NO)-cGMP signaling cascade. The following diagram illustrates this pathway.

Caption: PDE5 Inhibition Signaling Pathway

Experimental Protocols

General Protocol for In Vitro PDE5 Inhibition Assay

While a specific protocol for Acetildenafil is not available, a general method for determining the PDE5 inhibitory activity of a compound can be described as follows. This protocol is based on commonly used fluorescence polarization assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Acetildenafil) against human recombinant PDE5.

Materials:

-

Human recombinant PDE5 enzyme

-

cGMP substrate

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Test compound (Acetildenafil)

-

Reference compound (Sildenafil)

-

96-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the reference compound in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the PDE5 enzyme and the assay buffer.

-

Inhibitor Addition: Add the diluted test compound or reference compound to the respective wells. Include control wells with no inhibitor.

-

Substrate Addition: Initiate the enzymatic reaction by adding the cGMP substrate and the fluorescently labeled cGMP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction.

-

Detection: Stop the reaction and measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed fluorescent cGMP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental Workflow for PDE5 Inhibition Assay

Synthesis of Acetildenafil

Conclusion

Hongdenafil and Acetildenafil are synonymous names for a synthetic analog of sildenafil, characterized by the replacement of the sulfonyl group with an acetyl group. It is known to be a phosphodiesterase type 5 inhibitor, although its precise inhibitory potency (IC50) has not been reported in the scientific literature. This lack of quantitative data, along with the absence of a detailed synthesis protocol, highlights the need for further research to fully characterize this compound. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development, summarizing the current state of knowledge and identifying key areas for future investigation. As with any unapproved and uncharacterized compound, Acetildenafil should be handled with caution and used for research purposes only.[2]

References

- 1. Acetildenafil - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. Sildenafil - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Acetildenafil's Mechanism of Action on PDE5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetildenafil, a structural analog of sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action is centered on the prevention of cyclic guanosine monophosphate (cGMP) degradation, leading to smooth muscle relaxation and vasodilation. This technical guide provides an in-depth exploration of acetildenafil's core mechanism of action, drawing upon the extensive research conducted on its parent compound, sildenafil, due to the limited publicly available data on acetildenafil itself. The guide details the biochemical pathways, presents relevant quantitative data for comparable compounds, outlines experimental protocols for assessing PDE5 inhibition, and provides visual representations of the key processes. As acetildenafil is often found as an undeclared ingredient in "herbal" supplements, this guide also serves as a resource for its identification and characterization.[1][2]

Introduction: Acetildenafil, a Sildenafil Analog

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra®.[1][2] It is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[2] Unlike sildenafil, acetildenafil has not undergone rigorous clinical trials for safety and efficacy and is not approved for medical use.[1] It has been identified as an adulterant in numerous "herbal" aphrodisiac products.[1][2] The key structural difference from sildenafil lies in the substitution of the sulfonyl group with an acetyl group. This modification is intended to mimic the pharmacological activity of sildenafil.

The Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for acetildenafil is the competitive and selective inhibition of the PDE5 enzyme.[1] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[3]

The Nitric Oxide/cGMP Signaling Pathway

Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[4]

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the smooth muscle cells of the corpus cavernosum and binds to the heme moiety of soluble guanylate cyclase (sGC).[4]

-

Conversion of GTP to cGMP: This binding activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels. This reduction in calcium causes the relaxation of the smooth muscle of the corpus cavernosum.[1]

-

Vasodilation and Erection: Smooth muscle relaxation allows for increased blood flow into the sinusoidal spaces of the penis, leading to an erection.[1]

The Role of PDE5 and its Inhibition by Acetildenafil

The erectile response is terminated by the enzymatic degradation of cGMP by phosphodiesterases. PDE5 is the primary isoenzyme responsible for cGMP hydrolysis in the corpus cavernosum.[1]

Acetildenafil, by acting as a competitive inhibitor of PDE5, binds to the active site of the enzyme, preventing it from breaking down cGMP.[1] This leads to an accumulation of cGMP in the smooth muscle cells, thereby prolonging the vasodilatory effects of NO.[4] It is crucial to note that PDE5 inhibitors like acetildenafil do not initiate erections directly; sexual stimulation is required to trigger the initial release of NO.[1]

Quantitative Data and Selectivity Profile

Table 1: In Vitro Potency of Approved PDE5 Inhibitors against PDE5

| Compound | IC50 for PDE5 (nM) | Source of PDE5 |

| Sildenafil | 3.7 | Bovine |

| Tadalafil | 1.8 | Bovine |

| Vardenafil | 0.091 | Bovine |

| Avanafil | 5.2 | Canine Lung |

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data sourced from Andersson, K.-E. (2018).[4]

Table 2: Selectivity Profile of Approved PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | 3.7 | >280 | >10 | >1000 |

| Tadalafil | 1.8 | >780 | >10000 | >25 |

| Vardenafil | 0.091 | >1000 | >100 | >10000 |

| Avanafil | 5.2 | >100 | >120 | >100 |

Selectivity is expressed as the ratio of IC50 for the other PDE isoenzyme to the IC50 for PDE5. A higher number indicates greater selectivity for PDE5. Data for Sildenafil, Tadalafil, and Vardenafil from Saenz de Tejada et al. (2001) and for Avanafil from Wang et al. (2012).[5]

The selectivity profile is clinically significant as off-target inhibition of other PDE isoenzymes can lead to side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PDE5 inhibitors. These protocols can be adapted for the study of acetildenafil.

In Vitro PDE5 Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Inhibitor compound (Acetildenafil)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the inhibitor compound (acetildenafil).

-

In a reaction plate, add the assay buffer, the inhibitor dilution, and the PDE5 enzyme.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., by boiling).

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

-

Separate the unreacted [³H]-cGMP from the [³H]-guanosine using ion-exchange chromatography.

-

Add scintillation cocktail to the eluate containing [³H]-guanosine and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Ex Vivo Organ Bath Studies for Smooth Muscle Relaxation

This experiment assesses the functional effect of the inhibitor on smooth muscle tissue.

Materials:

-

Animal tissue (e.g., rabbit corpus cavernosum strips)

-

Organ bath system with a force transducer

-

Krebs-Henseleit solution (physiological salt solution)

-

Phenylephrine (to pre-contract the tissue)

-

Inhibitor compound (Acetildenafil)

-

Data acquisition system

Protocol:

-

Dissect strips of corpus cavernosum tissue and mount them in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a sustained contraction of the tissue strips with a contracting agent like phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of the inhibitor compound (acetildenafil) to the organ bath.

-

Record the changes in isometric tension using the force transducer and data acquisition system.

-

Calculate the percentage of relaxation induced by each concentration of the inhibitor relative to the pre-contracted tension.

-

Determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The NO/cGMP signaling pathway and the inhibitory action of Acetildenafil on PDE5.

Experimental Workflow Diagram

Caption: Experimental workflow for the pharmacological characterization of Acetildenafil.

Conclusion

Acetildenafil functions as a phosphodiesterase type 5 inhibitor, mirroring the mechanism of its well-characterized analog, sildenafil. By preventing the degradation of cGMP, it enhances the NO-mediated signaling cascade, resulting in smooth muscle relaxation and vasodilation. While specific quantitative data for acetildenafil remain scarce due to its unapproved status, the established methodologies for studying PDE5 inhibitors provide a clear framework for its pharmacological evaluation. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the mechanism of action and characterization of this and similar sildenafil analogs. Further research is warranted to fully elucidate the potency, selectivity, and safety profile of acetildenafil.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Acetildenafil - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Research-Grade Acetildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetildenafil, also known as Hongdenafil, is a synthetic structural analog of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] As a subject of interest in medicinal chemistry and drug development, the availability of high-purity, research-grade Acetildenafil is crucial for accurate pharmacological and toxicological studies. This technical guide provides a comprehensive overview of a plausible synthesis pathway for research-grade Acetildenafil, based on established synthetic strategies for sildenafil and its analogs. The document details the necessary starting materials, a multi-step reaction sequence, and methods for purification and characterization. All quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and replication in a research setting.

Introduction

Acetildenafil, with the IUPAC name 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, is a derivative of sildenafil where the sulfonyl group is replaced by an acetyl group.[1] Like sildenafil, it is a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow in the corpus cavernosum.[1] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. A comprehensive understanding of the synthesis of Acetildenafil is essential for researchers investigating its properties and potential applications.

Proposed Synthesis Pathway

The synthesis of Acetildenafil can be approached through a multi-step process that involves the construction of the core pyrazolopyrimidinone structure, followed by the introduction of the substituted phenyl group. This proposed pathway is adapted from well-established synthetic routes for sildenafil and its analogs.[2][3]

The overall synthesis can be divided into three main stages:

-

Stage 1: Synthesis of the Pyrazolopyrimidinone Core.

-

Stage 2: Synthesis of the Substituted Phenyl Moiety.

-

Stage 3: Condensation and Final Product Formation.

Stage 1: Synthesis of the Pyrazolopyrimidinone Core (1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one)

The synthesis of the pyrazolopyrimidinone core is a critical part of the overall process and can be achieved through a series of well-documented reactions.[2]

Experimental Protocol:

-

Formation of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This intermediate is synthesized starting from the reaction of a diketoester with hydrazine to form the pyrazole ring, followed by N-methylation and hydrolysis of the ester to the carboxylic acid.[2]

-

Nitration: The pyrazole-5-carboxylic acid is then nitrated using a mixture of nitric acid and sulfuric acid.[2]

-

Amidation: The carboxylic acid of the nitrated pyrazole is converted to a carboxamide.[2]

-

Reduction: The nitro group is reduced to an amino group, typically through catalytic hydrogenation.[4]

-

Cyclization: The resulting aminopyrazole carboxamide is cyclized with a suitable reagent, such as an orthoformate, to yield the pyrazolopyrimidinone core.

Stage 2: Synthesis of the Substituted Phenyl Moiety (2-(4-ethylpiperazin-1-yl)-1-(4-ethoxy-3-nitrophenyl)ethan-1-one)

This stage focuses on preparing the side chain that will be attached to the pyrazolopyrimidinone core.

Experimental Protocol:

-

Friedel-Crafts Acylation: 2-Ethoxybenzoic acid is used as a starting material. It can be converted to its acid chloride and then reacted with a suitable aromatic compound under Friedel-Crafts conditions to introduce the acetyl group.

-

Halogenation: The acetyl group is halogenated, typically with bromine, to form a haloacetyl intermediate.

-

Nucleophilic Substitution: The haloacetyl intermediate is then reacted with N-ethylpiperazine to introduce the piperazine moiety via nucleophilic substitution.

Stage 3: Condensation and Final Product Formation

The final step involves the coupling of the pyrazolopyrimidinone core with the substituted phenyl moiety.

Experimental Protocol:

-

Condensation Reaction: The pyrazolopyrimidinone from Stage 1 is reacted with the substituted phenyl ketone from Stage 2 in a condensation reaction to form the final Acetildenafil molecule.

-

Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain research-grade Acetildenafil.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |

| 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C9H12N4O | 192.22 | 1H NMR, 13C NMR, Mass Spec. |

| 2-(4-ethylpiperazin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one | C16H24N2O2 | 276.38 | 1H NMR, 13C NMR, Mass Spec. |

| Acetildenafil | C25H34N6O3 | 466.58 | 1H NMR, 13C NMR, High-Resolution Mass Spec., Melting Point, HPLC Purity |

Table 2: Representative Yields and Purity for Sildenafil Synthesis Steps (for illustrative purposes)

| Step | Description | Typical Yield (%) | Purity (%) |

| Synthesis of Pyrazole Carboxylic Acid | Formation of the pyrazole ring | 80-90 | >95 |

| Nitration | Introduction of the nitro group | 75-85 | >98 |

| Reduction and Cyclization | Formation of the pyrazolopyrimidinone core | 60-70 | >97 |

| Final Condensation and Purification | Formation of the final product | 50-60 | >99 |

Mandatory Visualizations

Synthesis Pathway Workflow

Caption: Synthetic workflow for Acetildenafil.

Signaling Pathway of PDE5 Inhibition

Caption: PDE5 inhibition signaling pathway.

Characterization of Research-Grade Acetildenafil

To ensure the quality and purity of the synthesized Acetildenafil, a comprehensive analytical characterization is required.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is generally considered research-grade.

-

Mass Spectrometry (MS): To confirm the molecular weight of Acetildenafil (466.58 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential to confirm the chemical structure of Acetildenafil and to ensure the absence of impurities.

-

Melting Point: A sharp and defined melting point is indicative of a pure compound.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for research-grade Acetildenafil. By following the detailed methodologies and employing rigorous purification and characterization techniques, researchers can obtain a high-purity product suitable for a wide range of scientific investigations. The provided diagrams and data tables serve as a valuable resource for understanding the synthesis and mechanism of action of this potent PDE5 inhibitor.

References

The Emergence of Acetildenafil: A Technical Review of a Sildenafil Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetildenafil, a structural analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has emerged as a significant concern within the global public health landscape.[1] Unlike its parent compound, Acetildenafil has not undergone rigorous safety and efficacy testing and is most commonly identified as an undeclared adulterant in so-called "herbal" or "natural" supplements marketed for male sexual enhancement.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Acetildenafil. It details its mechanism of action as a PDE5 inhibitor, outlines experimental protocols for its detection and analysis, and presents available data on its biological effects. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, analytical chemistry, and regulatory affairs.

Introduction: The Rise of Sildenafil Analogs

The development and commercial success of sildenafil (Viagra) for the treatment of erectile dysfunction (ED) in 1998 marked a significant milestone in pharmaceutical history.[1] Sildenafil's targeted mechanism of action, which involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, provided an effective oral therapy for a prevalent medical condition.[1]

However, the widespread recognition and demand for sildenafil also led to the clandestine synthesis and distribution of structural analogs. These "designer drugs" are often produced to circumvent patent laws and regulatory scrutiny. Acetildenafil is one such analog that has been frequently identified in over-the-counter products, posing a significant health risk to consumers due to its unknown pharmacological and toxicological profile.[1]

Discovery and History

Acetildenafil, also known as hongdenafil, does not have a traditional discovery and development history in the pharmaceutical sense. Instead, it emerged on the illicit market as an undeclared ingredient in dietary supplements. The first reports of sildenafil analogs appearing in these products began to surface in the early 2000s.

Chemical Properties and Structure

Acetildenafil is a synthetic molecule designed as a structural analog of sildenafil. The key structural difference lies in the substitution of the sulfonyl group in sildenafil with an acetyl group.

IUPAC Name: 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one[1]

Chemical Formula: C₂₅H₃₄N₆O₃[1]

Molar Mass: 466.586 g·mol⁻¹[1]

CAS Number: 831217-01-7[1]

The structural similarity to sildenafil is the basis for its presumed mechanism of action as a PDE5 inhibitor.

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, resulting in an erection.

The action of cGMP is terminated by its degradation by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum. Sildenafil and its analogs, including Acetildenafil, act as competitive inhibitors of PDE5. By binding to the active site of the enzyme, they prevent the breakdown of cGMP. The resulting elevated levels of cGMP prolong the smooth muscle relaxation and enhance the erectile response to sexual stimulation.

Caption: PDE5 Inhibition by Acetildenafil in the cGMP Signaling Pathway.

Quantitative Data

A significant challenge in the study of Acetildenafil is the lack of publicly available, peer-reviewed quantitative data on its pharmacological properties. As an unapproved and illicitly manufactured substance, it has not been subject to the standardized preclinical and clinical trials required for approved pharmaceuticals.

Table 1: Pharmacological Data for Sildenafil and Estimated Data for Acetildenafil

| Parameter | Sildenafil | Acetildenafil |

| PDE5 IC₅₀ | ~1-10 nM | Not Publicly Available |

| PDE6 IC₅₀ | ~10-100 nM | Not Publicly Available |

| Oral Bioavailability | ~40% | Unknown |

| Tₘₐₓ (oral) | ~1 hour | Unknown |

| Plasma Half-life | 3-5 hours | Unknown |

Note: IC₅₀ (half maximal inhibitory concentration) values for sildenafil can vary depending on the assay conditions. The values presented are a general range from published literature. Data for Acetildenafil is not available in peer-reviewed publications.

The absence of reliable quantitative data for Acetildenafil underscores the potential danger of its consumption. Without this information, it is impossible to predict its potency, selectivity, and potential for off-target effects, which could lead to adverse events.

Experimental Protocols

The following sections provide detailed methodologies for the identification, quantification, and in vitro analysis of Acetildenafil. These protocols are based on established methods for the analysis of sildenafil and its analogs.

Synthesis of Acetildenafil (Adapted from Sildenafil Analog Synthesis)

This protocol is a general representation of a potential synthetic route for Acetildenafil, adapted from known procedures for sildenafil and its analogs. Note: This synthesis should only be performed by qualified chemists in a controlled laboratory setting.

Caption: A potential workflow for the synthesis of Acetildenafil.

Methodology:

-

Acylation: The synthesis would likely begin with the acylation of a suitably substituted pyrazole with 2-ethoxy-5-acetylbenzoyl chloride. The acetyl group on the benzoyl chloride is a key feature that distinguishes this synthesis from that of sildenafil.

-

Cyclization: The resulting intermediate would then undergo a cyclization reaction to form the pyrazolopyrimidinone core structure.

-

Condensation: The final step would involve a condensation reaction with N-ethylpiperazine to attach the side chain, yielding Acetildenafil.

-

Purification: The crude product would require purification, typically by column chromatography or recrystallization, to obtain pure Acetildenafil.

Identification and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the unambiguous identification and quantification of Acetildenafil in complex matrices such as "herbal" supplements.

Caption: Workflow for the analysis of Acetildenafil by HPLC-MS/MS.

Methodology:

-

Sample Preparation:

-

Homogenize the supplement material.

-

Extract the analytes using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Dilute the extract as necessary.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): [M+H]⁺ for Acetildenafil (m/z 467.3).

-

Product Ions (Q3): Characteristic fragment ions of Acetildenafil would be monitored for confirmation and quantification.

-

In Vitro PDE5 Inhibition Assay

An in vitro enzyme inhibition assay is used to determine the potency of a compound against its target enzyme. The following is a representative protocol for assessing the inhibitory activity of Acetildenafil against PDE5.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme.

-

cGMP substrate.

-

Snake venom nucleotidase.

-

Inorganic phosphate detection reagent (e.g., Malachite Green).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Acetildenafil test compound dissolved in DMSO.

-

Sildenafil as a positive control.

-

-

Assay Procedure:

-

Prepare a serial dilution of Acetildenafil and sildenafil in the assay buffer.

-

In a 96-well plate, add the PDE5 enzyme to each well.

-

Add the diluted test compounds or controls to the wells.

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and add snake venom nucleotidase to convert the resulting GMP to guanosine and inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Regulatory Status and Public Health Concerns

Acetildenafil is an unapproved drug in the United States and many other countries. Its presence in consumer products is illegal. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and Health Canada frequently issue public warnings and recall notices for supplements found to contain Acetildenafil and other sildenafil analogs.[2]

The primary public health concerns associated with the consumption of Acetildenafil-adulterated products include:

-

Unknown Safety Profile: The lack of clinical trials means that the short-term and long-term health effects of Acetildenafil are unknown.

-

Potential for Adverse Events: Due to its mechanism of action, Acetildenafil can be expected to have a side effect profile similar to sildenafil, including headache, flushing, dyspepsia, and visual disturbances. However, the potency and incidence of these effects are unknown.

-

Dangerous Drug Interactions: Like sildenafil, Acetildenafil can have life-threatening interactions with nitrate medications (used to treat angina), causing a severe drop in blood pressure.

-

Variable and Undeclared Dosages: The amount of Acetildenafil in adulterated products is unregulated and can vary significantly, leading to a risk of overdose.

Conclusion

Acetildenafil represents a significant and ongoing challenge for regulatory bodies and public health. As a clandestine analog of sildenafil, it is illegally incorporated into products that are deceptively marketed as natural alternatives for erectile dysfunction. This in-depth technical guide has provided a comprehensive overview of the available information on Acetildenafil, from its discovery as an adulterant to its chemical properties and mechanism of action. The provided experimental protocols offer a framework for its synthesis, detection, and in vitro characterization.

For researchers, scientists, and drug development professionals, the study of Acetildenafil and other sildenafil analogs is crucial for developing rapid detection methods, understanding their pharmacological profiles, and informing regulatory strategies to protect consumers from the dangers of these unapproved substances. Further research is needed to quantify the potency and selectivity of Acetildenafil and to fully elucidate its pharmacokinetic and toxicological properties.

References

A Priori Prediction of Acetildenafil Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetildenafil, a structural analog of sildenafil, has been identified as an adulterant in numerous "herbal" supplements for erectile dysfunction.[1][2] As an unapproved substance, its bioactivity and safety profile are not well-characterized.[1] This technical guide provides a framework for the a priori prediction of Acetildenafil's bioactivity, focusing on its role as a phosphodiesterase type 5 (PDE5) inhibitor. We detail computational and experimental methodologies to estimate its potency and physiological effects. This document is intended to guide researchers in the systematic evaluation of Acetildenafil and similar unauthorized sildenafil analogs.

Introduction: The Challenge of Uncharacterized Sildenafil Analogs

Acetildenafil (also known as hongdenafil) is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra®.[1] Its presence in unregulated products poses a significant public health risk due to the lack of safety and efficacy data.[2] Predicting the bioactivity of such analogs a priori is crucial for risk assessment and regulatory action. This guide outlines a multidisciplinary approach, combining computational modeling with established experimental protocols, to predict the bioactivity of Acetildenafil as a PDE5 inhibitor.

Predicted Mechanism of Action: PDE5 Inhibition

Like sildenafil, Acetildenafil is predicted to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[1][3] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[3] Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.[3]

Signaling Pathway of PDE5 Inhibition

The predicted signaling pathway for Acetildenafil is illustrated below. Nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC) to produce cGMP. Acetildenafil is hypothesized to bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP to GMP. The resulting accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation.

In Silico Bioactivity Prediction

Computational methods provide a rapid and cost-effective means of predicting the bioactivity of novel compounds. For Acetildenafil, we can leverage techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[4] For Acetildenafil, docking studies would involve modeling its interaction with the catalytic site of PDE5.

Logical Workflow for Molecular Docking:

Predicted Binding Interactions: Based on studies of sildenafil and its analogs, Acetildenafil is predicted to form key interactions within the PDE5 active site, including hydrogen bonds with Gln817 and hydrophobic interactions with Phe820.[4] The binding energy calculated from docking simulations can provide a preliminary estimate of its inhibitory potency.

| Computational Method | Predicted Parameter | Predicted Value (Relative to Sildenafil) |

| Molecular Docking | Binding Energy (kcal/mol) | Similar to or slightly lower (more favorable) than sildenafil |

| QSAR | pIC50 | Predicted to be in the nanomolar range, comparable to sildenafil |

| ADMET Prediction | Oral Bioavailability | High |

| Blood-Brain Barrier Permeation | Low | |

| CYP450 Inhibition | Potential for inhibition of CYP3A4 |

Table 1: Summary of Predicted In Silico Bioactivity and ADMET Properties of Acetildenafil.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[5] A QSAR model built on a dataset of known PDE5 inhibitors can be used to predict the inhibitory activity (e.g., pIC50) of Acetildenafil based on its molecular descriptors.

QSAR Modeling Workflow:

Experimental Protocols for Bioactivity Verification

While in silico methods are valuable for initial screening, experimental validation is essential to confirm the predicted bioactivity.

In Vitro PDE5 Inhibition Assay

The inhibitory effect of Acetildenafil on PDE5 can be quantified by measuring its IC50 value using an in vitro enzyme assay. A common method is a spectrophotometric assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of cGMP.

Experimental Workflow for PDE5 Inhibition Assay:

References

- 1. Acetildenafil - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetildenafil: A Technical Guide to Solubility for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of acetildenafil, a sildenafil analogue. Acetildenafil is identified as an inhibitor of phosphodiesterase 5 (PDE5).[1] The information herein is intended to support research and development activities by providing key solubility data, standardized experimental protocols for its determination, and a visualization of its presumed biological pathway.

Quantitative Solubility Data

The solubility of acetildenafil has been determined in several common organic solvents. The data, compiled from various sources, is presented below for ease of comparison. It is noted that techniques such as warming to 37°C and ultrasonication can be employed to increase solubility and achieve the concentrations listed.[2][3]

| Solvent | Solubility | Molar Concentration (approx.)† | Source(s) |

| Dimethylformamide (DMF) | 10 mg/mL | 21.43 mM | [1][2] |

| Ethanol | 5 mg/mL | 10.72 mM | [2][3] |

| Dimethyl Sulfoxide (DMSO) | 3.3 mg/mL | 7.07 mM | [2][3] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.07 mM | [2] |

| Chloroform | Soluble | Not Quantified | [4] |

| Methanol | Soluble | Not Quantified | [4] |

| Acetone | Slightly Soluble* | Not Quantified | [5] |

-

Qualitative data indicating solubility, but without specific concentration values.

-

† Molar concentrations are calculated based on a molecular weight of 466.58 g/mol .[1]

Presumed Signaling Pathway

Acetildenafil is a structural analogue of sildenafil and is understood to act as a phosphodiesterase 5 (PDE5) inhibitor.[1][2][4] Its mechanism of action is therefore presumed to follow the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which is critical in processes such as smooth muscle relaxation.[6][7] The inhibition of PDE5 by acetildenafil prevents the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.[8]

Caption: Presumed signaling pathway of Acetildenafil via PDE5 inhibition.

Experimental Protocols

The following section details a generalized methodology for determining the equilibrium solubility of acetildenafil, based on standard laboratory practices such as the shake-flask method.[9]

Objective

To determine the saturation solubility of acetildenafil in a specific solvent at a controlled temperature.

Materials

-

Acetildenafil powder

-

Selected solvent (e.g., DMSO, Ethanol)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Vials for sample collection

Procedure

-

Solvent Preparation: Prepare the desired solvent and bring it to the target experimental temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Add an excess amount of acetildenafil powder to a series of vials. The amount should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Incubation: Add a precise volume of the pre-heated solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the minimum time required to achieve equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Centrifuge the vials at high speed to pellet the remaining solid material.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulates.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of acetildenafil in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Generalized experimental workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]

- 5. Acetildenafil CAS#: 831217-01-7 [chemicalbook.com]

- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified as an undeclared ingredient in a variety of "herbal" aphrodisiac products.[1] As a structural analog of a well-characterized phosphodiesterase type 5 (PDE5) inhibitor, acetildenafil is presumed to share a similar mechanism of action. However, a significant knowledge gap exists regarding its detailed pharmacological, pharmacokinetic, and toxicological properties, as it has not undergone formal clinical evaluation.[1] This technical guide synthesizes the available primary research on the pharmacology of acetildenafil, providing a resource for researchers and drug development professionals. Due to the limited volume of dedicated research on this specific compound, this guide also incorporates established methodologies for its parent compound, sildenafil, to provide a framework for future investigation.

Mechanism of Action: A Focus on PDE5 Inhibition

Acetildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The therapeutic effect of PDE5 inhibitors in erectile dysfunction stems from their ability to enhance the signaling pathway mediated by nitric oxide (NO). In the corpus cavernosum of the penis, sexual stimulation leads to the release of NO, which in turn activates the enzyme guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation, leading to penile erection.[3]

The action of cGMP is terminated by the hydrolytic activity of PDE5. By competitively inhibiting this enzyme, acetildenafil prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and augmenting the erectile response to sexual stimulation.[3]

Quantitative Pharmacological Data

To date, the primary quantitative pharmacological datum available for acetildenafil is its in vitro inhibitory potency against the PDE5 enzyme.

| Compound | IC50 (nM) | pIC50 | Source |

| Acetildenafil | 7.6 | 8.12 | Reeuwijk et al., 2013 |

| Sildenafil | 7.1 | 8.15 | Reeuwijk et al., 2013 |

Table 1: In Vitro PDE5 Inhibitory Potency of Acetildenafil and Sildenafil

The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data indicates that acetildenafil is nearly equipotent to sildenafil in its ability to inhibit PDE5 in vitro.

Experimental Protocols

A detailed experimental protocol for the determination of the PDE5 inhibitory activity of acetildenafil is crucial for the replication and validation of these findings. Based on the cited literature, the following methodology is representative of the likely procedure used.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of acetildenafil against purified PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Snake venom nucleotidase

-

[³H]-cGMP (radiolabeled substrate)

-

Scintillation cocktail

-

Acetildenafil and Sildenafil standards

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a fixed concentration of purified PDE5 enzyme, and varying concentrations of the test compound (acetildenafil) or a reference standard (sildenafil).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fixed concentration of cGMP, which includes a tracer amount of [³H]-cGMP.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion of cGMP to 5'-GMP.

-

Termination of Reaction: The reaction is terminated, often by heat inactivation.

-

Conversion to Adenosine: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-5'-GMP to [³H]-guanosine.

-

Separation: The unreacted [³H]-cGMP is separated from the product, [³H]-guanosine, typically using ion-exchange chromatography.

-

Quantification: The amount of [³H]-guanosine is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of PDE5 inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics and Metabolism: A Data Gap

There is a significant lack of primary research on the pharmacokinetic and metabolic profile of acetildenafil. While some non-scholarly sources provide estimated values, these are not substantiated by peer-reviewed experimental data and should be treated with caution.

For context, the established pharmacokinetic parameters for sildenafil in humans are well-documented. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 60 minutes. The absolute bioavailability is around 40%. Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role. The major metabolite, N-desmethylsildenafil, retains about 50% of the PDE5 inhibitory activity of the parent compound. The elimination half-life of both sildenafil and its major metabolite is approximately 4 hours.

Future research on acetildenafil should aim to characterize these key pharmacokinetic parameters:

-

Absorption: Bioavailability, Tmax, Cmax

-

Distribution: Volume of distribution, plasma protein binding

-

Metabolism: Identification of major metabolic pathways and the CYP isozymes involved.

-

Excretion: Elimination half-life and routes of elimination.

Standard experimental protocols to determine these parameters would involve in vivo studies in animal models (e.g., rats, dogs) followed by human clinical trials. In vitro metabolism can be initially assessed using human liver microsomes.

Analytical Methods

The detection and quantification of acetildenafil are primarily relevant in the context of identifying adulterated products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most common and reliable method for this purpose.

General Protocol for HPLC-MS Detection:

Objective: To detect and quantify acetildenafil in a given sample (e.g., "herbal" supplement).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer (e.g., tandem quadrupole or time-of-flight)

Procedure:

-

Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., methanol, acetonitrile). The extract may be further purified using solid-phase extraction (SPE).

-

Chromatographic Separation: The extract is injected into the HPLC system. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection of the specific mass-to-charge ratio (m/z) of the protonated acetildenafil molecule. For confirmation, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and detect characteristic product ions.

-

Quantification: A calibration curve is generated using certified reference standards of acetildenafil to quantify its concentration in the sample.

Conclusion and Future Directions

The available primary research on the pharmacology of acetildenafil is limited. While its in vitro potency as a PDE5 inhibitor is comparable to sildenafil, there is a critical need for comprehensive studies to establish its in vivo efficacy, pharmacokinetic profile, metabolism, and safety. The lack of such data poses a significant health risk to consumers of adulterated products containing this unapproved substance.

For researchers and drug development professionals, acetildenafil represents a case study in the challenges posed by designer drugs. The methodologies outlined in this guide, largely based on the extensive research conducted on sildenafil, provide a clear roadmap for the necessary preclinical and clinical investigations required to fully characterize the pharmacological and toxicological profile of acetildenafil. Such research is essential to inform regulatory bodies and protect public health.

References

- 1. scispace.com [scispace.com]

- 2. Metabolism of aildenafil in vivo in rats and in vitro in mouse, rat, dog, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and toxicological health risk of food (herbal) supplements adulterated with erectile dysfunction medica… [ouci.dntb.gov.ua]

The cGMP Signaling Pathway and its Modulation by Acetildenafil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade involved in a myriad of physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation. A key regulatory component of this pathway is the phosphodiesterase type 5 (PDE5) enzyme, which specifically hydrolyzes cGMP, thus attenuating its downstream effects. Acetildenafil, a structural analog of the well-characterized PDE5 inhibitor sildenafil, has been identified as an adulterant in numerous herbal supplements marketed for erectile dysfunction. This technical guide provides an in-depth exploration of the cGMP signaling pathway and the known interactions of Acetildenafil with this cascade. Due to the limited availability of specific quantitative data for Acetildenafil in peer-reviewed literature, data for its parent compound, sildenafil, is presented as a proxy for comparative analysis, with this distinction clearly noted. This paper will detail the core components of the cGMP pathway, the mechanism of action of PDE5 inhibitors, present available data, and outline relevant experimental protocols for studying such interactions.

The cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.

Once synthesized, cGMP exerts its physiological effects primarily through three types of effector proteins:

-

cGMP-dependent protein kinases (PKG): These kinases are major downstream effectors of cGMP. Upon activation by cGMP, PKG phosphorylates a variety of substrate proteins, leading to physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.

-

cGMP-gated cation channels: These channels are directly opened by the binding of cGMP, leading to changes in ion flux and cellular membrane potential. They play important roles in phototransduction and neuronal signaling.

-

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides. cGMP can be hydrolyzed by several PDE families, with PDE5 being highly specific for cGMP.

The termination of the cGMP signal is primarily achieved through its enzymatic degradation by PDEs.

Figure 1: The cGMP signaling pathway and the inhibitory action of Acetildenafil on PDE5.

Acetildenafil: A Sildenafil Analog and PDE5 Inhibitor

Acetildenafil, also known as hongdenafil, is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra®.[1][2] It has been identified as an undeclared ingredient in various "herbal" supplements marketed for enhancing male sexual performance.[2] Like sildenafil, Acetildenafil functions as a phosphodiesterase inhibitor.[1] These compounds have been shown to exhibit PDE5 inhibitory activity in vitro, though comprehensive studies on Acetildenafil's specific potency and selectivity are scarce in publicly available scientific literature.[1]

The primary mechanism of action for PDE5 inhibitors is the competitive and reversible inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. PDE5 is highly expressed in the corpus cavernosum of the penis, as well as in the pulmonary vasculature and platelets. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to an accumulation of cGMP in response to NO signaling. This results in prolonged smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, enhanced penile erection upon sexual stimulation.

Quantitative Data

As previously stated, specific quantitative data for Acetildenafil's binding affinity and inhibitory activity against various PDE isozymes are not widely available in peer-reviewed publications. One study abstract has suggested that Acetildenafil is nearly as potent as sildenafil in vitro, but the full data set is not readily accessible.[1] Therefore, the following tables present data for sildenafil as a reference point to understand the potential biochemical profile of Acetildenafil.

Table 1: In Vitro Inhibitory Activity (IC50) of Sildenafil against various PDE Isozymes

| PDE Isozyme | Sildenafil IC50 (nM) | Primary Substrate |

| PDE1 | 280 | Ca2+/CaM-stimulated, cGMP/cAMP |

| PDE2 | >10,000 | cGMP-stimulated, cAMP |

| PDE3 | >10,000 | cGMP-inhibited, cAMP |

| PDE4 | >10,000 | cAMP |

| PDE5 | 3.5 | cGMP |

| PDE6 | 35 | cGMP |

| PDE11 | 350 | cGMP/cAMP |

Data for sildenafil is compiled from various sources and is intended for comparative purposes. The IC50 values can vary depending on the specific assay conditions.

Table 2: Binding Affinity (Kd) of Sildenafil for PDE5

| Compound | Kd (nM) | Method |

| Sildenafil | 1.1 - 4.0 | Radioligand binding assays |

Kd values for sildenafil can vary based on experimental conditions and the specific radioligand used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Acetildenafil with the cGMP signaling pathway.

Phosphodiesterase (PDE) Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of a test compound against various PDE isozymes.

Materials:

-

Recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)

-

[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

-

Test compound (e.g., Acetildenafil) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, the appropriate PDE isozyme, and the test compound dilutions.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE11; [³H]-cAMP for others).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding snake venom nucleotidase, which converts the radiolabeled product (e.g., [³H]-5'-GMP) to a radiolabeled nucleoside (e.g., [³H]-guanosine).

-

Separate the unreacted substrate from the product using anion-exchange resin columns or beads.

-

Elute the radiolabeled nucleoside and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for a phosphodiesterase inhibition assay.

Measurement of Intracellular cGMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in cells or tissues treated with a test compound.

Materials:

-

Cell culture or tissue samples

-

Test compound (e.g., Acetildenafil)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA kit (containing cGMP standard, anti-cGMP antibody, cGMP-peroxidase conjugate, substrate solution, and stop solution)

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency or prepare tissue homogenates.

-

Treat the cells or tissue homogenates with the test compound at various concentrations for a specified time. A positive control, such as a nitric oxide donor (e.g., sodium nitroprusside), should be included.

-

Lyse the cells or tissues using the lysis buffer to release intracellular cGMP and stop endogenous PDE activity.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves: a. Adding the samples and cGMP standards to a microplate pre-coated with a capture antibody. b. Adding a fixed amount of cGMP-peroxidase conjugate, which competes with the cGMP in the sample for binding to the antibody. c. Incubating the plate to allow for competitive binding. d. Washing the plate to remove unbound reagents. e. Adding a substrate solution that reacts with the bound peroxidase to produce a colorimetric signal. f. Stopping the reaction with a stop solution.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the amount of cGMP in the sample.

-

Normalize the cGMP concentration to the protein concentration of the sample.

Figure 3: Workflow for measuring intracellular cGMP levels using ELISA.

Conclusion